1-Butyl-1-ethylpyrrolidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-1-ethylpyrrolidin-1-ium is an ionic liquid that belongs to the class of organic salts. It is composed of a pyrrolidinium cation with butyl and ethyl substituents. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of substances .
Vorbereitungsmethoden
1-Butyl-1-ethylpyrrolidin-1-ium can be synthesized through a variety of methods. One common synthetic route involves the alkylation of pyrrolidine with butyl and ethyl halides under basic conditions. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the pyrrolidine and facilitate the nucleophilic substitution reaction . Industrial production methods often involve similar alkylation reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Butyl-1-ethylpyrrolidin-1-ium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carbonyl compounds or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Butyl-1-ethylpyrrolidin-1-ium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Butyl-1-ethylpyrrolidin-1-ium involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. These interactions can influence the solubility, stability, and reactivity of other compounds in solution. The pyrrolidinium cation can also participate in specific binding interactions with proteins and other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-1-ethylpyrrolidin-1-ium can be compared to other similar ionic liquids, such as:
1-Butyl-1-methylpyrrolidinium: This compound has a similar structure but with a methyl group instead of an ethyl group.
1-Butyl-3-methylimidazolium: Another ionic liquid with a different cation structure.
This compound stands out due to its unique combination of butyl and ethyl substituents, which can influence its physical and chemical properties, making it suitable for specific applications in various fields .
Eigenschaften
CAS-Nummer |
916079-49-7 |
---|---|
Molekularformel |
C10H22N+ |
Molekulargewicht |
156.29 g/mol |
IUPAC-Name |
1-butyl-1-ethylpyrrolidin-1-ium |
InChI |
InChI=1S/C10H22N/c1-3-5-8-11(4-2)9-6-7-10-11/h3-10H2,1-2H3/q+1 |
InChI-Schlüssel |
YXJSMCZTRWECJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+]1(CCCC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.